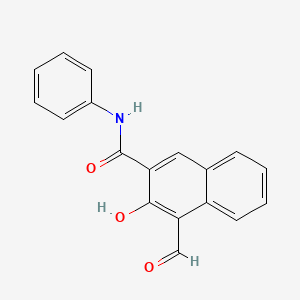
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a formyl group, a hydroxyl group, and a carboxamide group attached to a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the formyl, hydroxyl, and carboxamide groups through specific reactions. For instance, the formyl group can be introduced via a Vilsmeier-Haack reaction, while the hydroxyl group can be added through a hydroxylation reaction. The carboxamide group is usually introduced through an amidation reaction involving an appropriate amine and carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce a hydroxymethyl derivative .
Applications De Recherche Scientifique
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The compound’s hydroxyl and formyl groups can form hydrogen bonds with active sites of enzymes, thereby inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-N-phenylnaphthalene-2-carboxamide: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
4-Formyl-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
4-Formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide is unique due to the presence of both formyl and hydroxyl groups on the naphthalene ring, which allows for diverse chemical modifications and potential biological activities .
Propriétés
Numéro CAS |
52084-73-8 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
4-formyl-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H13NO3/c20-11-16-14-9-5-4-6-12(14)10-15(17(16)21)18(22)19-13-7-2-1-3-8-13/h1-11,21H,(H,19,22) |
Clé InChI |
QODOLPZUMYLXKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



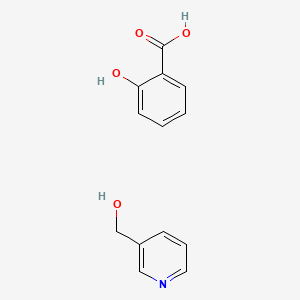
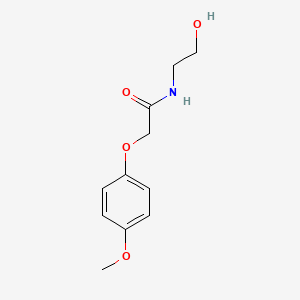

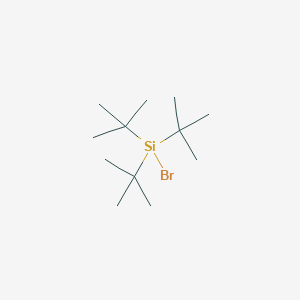

![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
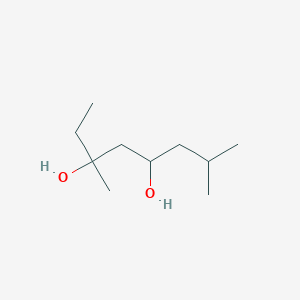

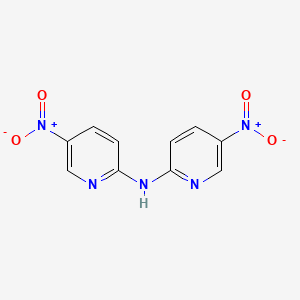
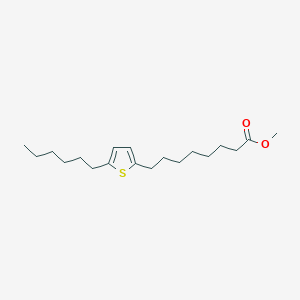
![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
